molecular formula C8H9NO3 B12115332 (2-Hydroxy-6-methylpyridin-4-YL)acetic acid

(2-Hydroxy-6-methylpyridin-4-YL)acetic acid

Cat. No.: B12115332
M. Wt: 167.16 g/mol
InChI Key: NNMGVNWNTPNDIR-UHFFFAOYSA-N
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Description

(2-Hydroxy-6-methylpyridin-4-YL)acetic acid is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol It is characterized by a pyridine ring substituted with a hydroxyl group at the 2-position, a methyl group at the 6-position, and an acetic acid moiety at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxy-6-methylpyridin-4-YL)acetic acid typically involves the functionalization of a pyridine ring. One common method includes the hydroxylation of 2-methylpyridine followed by carboxylation at the 4-position. The reaction conditions often involve the use of catalysts and specific reagents to achieve the desired substitution pattern .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: (2-Hydroxy-6-methylpyridin-4-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone derivative, while reduction of the carboxylic acid group would produce an alcohol.

Scientific Research Applications

(2-Hydroxy-6-methylpyridin-4-YL)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Hydroxy-6-methylpyridin-4-YL)acetic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    2-Hydroxy-4-methylpyridine: Similar structure but with the methyl group at the 4-position.

    6-Hydroxy-2-methylpyridine: Similar structure but with the hydroxyl group at the 6-position.

    Pyridine-2,4-dicarboxylic acid: Contains two carboxylic acid groups instead of one hydroxyl and one carboxyl group.

Uniqueness: (2-Hydroxy-6-methylpyridin-4-YL)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

2-(2-methyl-6-oxo-1H-pyridin-4-yl)acetic acid

InChI

InChI=1S/C8H9NO3/c1-5-2-6(4-8(11)12)3-7(10)9-5/h2-3H,4H2,1H3,(H,9,10)(H,11,12)

InChI Key

NNMGVNWNTPNDIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1)CC(=O)O

Origin of Product

United States

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